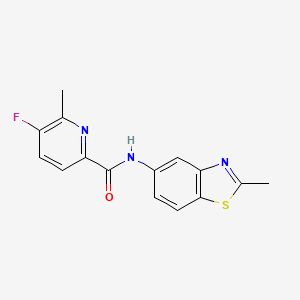

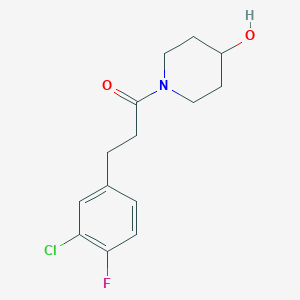

![molecular formula C15H15N3O3 B2638581 Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate CAS No. 706765-84-6](/img/structure/B2638581.png)

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could potentially involve the Mannich reaction . This is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl (C=O) functional group by formaldehyde (H−CHO) and a primary or secondary amine (−NH2) or ammonia (NH3) .Molecular Structure Analysis

The molecular formula of “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” is C14H13N2O2 . The average mass is 241.266 Da and the monoisotopic mass is 241.098251 Da .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could be similar to those of imine formation . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reagent Development

N-Phthaloylation of Amino Acids and Peptides : A study by Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives, presenting a racemization-free procedure that yields excellent results with various compounds including α-amino acids and dipeptides (Casimir, Guichard, & Briand, 2002).

Heterocyclic System Synthesis : Selič et al. (1997) reported on the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for synthesizing various heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, demonstrating their utility in generating complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Elucidation : Chiaroni et al. (1997) focused on the preparation of a chiral auxiliary from an unsymmetric pyrrolidine derivative, highlighting the importance of molecular structure characterization through X-ray analysis to ascertain absolute configurations of asymmetric carbon atoms (Chiaroni et al., 1997).

Material Science and Pharmacological Applications

Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of specific monomers to produce hyperbranched aromatic polyamides, showcasing the synthesis process and properties of these polymers which are significant for applications in material science (Yang, Jikei, & Kakimoto, 1999).

Mast Cell Tryptase Inhibitors : Combrink et al. (1998) identified novel inhibitors of human mast cell tryptase, contributing to the understanding of enzyme inhibition mechanisms and the development of potential therapeutic agents (Combrink et al., 1998).

Electrochromic Materials : Almeida et al. (2017) reported the synthesis and electrochemical characterization of a magenta polypyrrole derivatised with Methyl Red azo dye, revealing its potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).

Wirkmechanismus

The mechanism of action for “Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate” could involve the Mannich reaction . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base. The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .

Eigenschaften

IUPAC Name |

methyl 2-(pyridin-3-ylmethylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-14(19)12-6-2-3-7-13(12)18-15(20)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZKCTOWFIGASI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

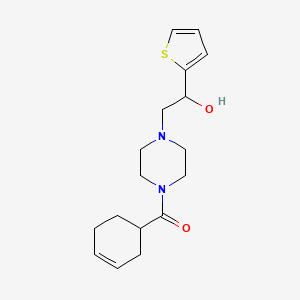

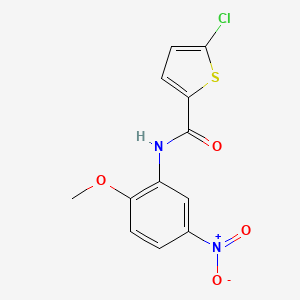

![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate](/img/structure/B2638502.png)

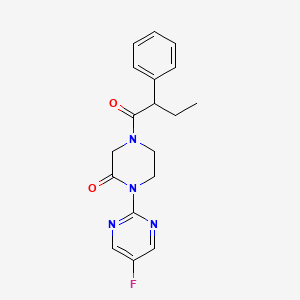

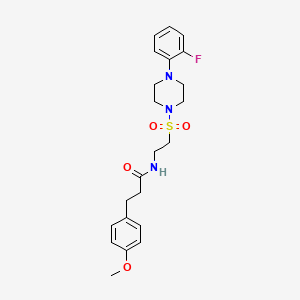

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)

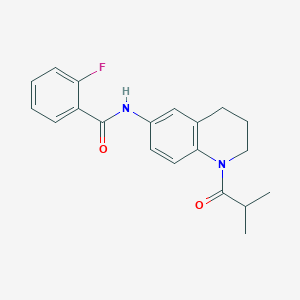

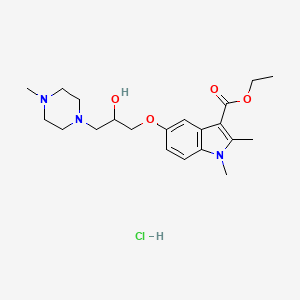

![ethyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2638512.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)